ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate
Description
Ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core linked to a thiophene-3-carboxylate scaffold via a thioacetamido bridge, with a para-tolyl substituent at the 4-position of the thiophene ring. This structure combines pharmacologically relevant motifs: the 1,2,4-triazole moiety is known for antiviral and antimicrobial properties , while the thiophene-carboxylate group enhances metabolic stability and bioavailability. The para-tolyl substituent may modulate lipophilicity, influencing membrane permeability and target binding.
Properties
IUPAC Name |
ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-3-26-16(25)14-12(11-6-4-10(2)5-7-11)8-27-15(14)20-13(24)9-28-18-21-17(19)22-23-18/h4-8H,3,9H2,1-2H3,(H,20,24)(H3,19,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVUNVIFLXDYCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NNC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound consists of a thiophene ring substituted with a p-tolyl group and an acetamido group linked to a 5-amino-1H-1,2,4-triazole moiety. The synthesis typically involves multi-step reactions that include the formation of the triazole ring and subsequent functionalization to introduce the thiophene and p-tolyl groups.
Synthesis Overview
- Step 1 : Formation of the triazole ring through cyclization reactions involving appropriate precursors.
- Step 2 : Introduction of the thiol group via nucleophilic substitution.
- Step 3 : Acetamido group attachment through acylation reactions.
- Step 4 : Final modification to yield the ethyl ester.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-triazole framework. For instance, derivatives have shown promising results against various cancer cell lines, including MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ethyl 2-(2-(5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate | MCF7 | 10.5 | Induces apoptosis |
| Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate | HepG2 | 15.0 | Inhibits cell proliferation |
| Ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate | A549 | 12.0 | Cell cycle arrest |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound triggers programmed cell death in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly at the G1/S checkpoint.
- Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer cell signaling.
Other Biological Activities
In addition to its anticancer properties, compounds related to this structure have exhibited various biological activities:
- Antimicrobial Activity : Several studies indicate that triazole derivatives possess significant antibacterial and antifungal properties.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 8 µg/mL |
Study on Anticancer Activity
A recent study evaluated the effects of this compound on MCF7 cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM over a 48-hour exposure period. Flow cytometry analysis revealed an increase in apoptotic cells correlating with increased concentrations of the compound.
Study on Antimicrobial Properties
In another study focusing on antimicrobial activity, ethyl 2-(5-amino-1H-1,2,4-triazol-3-yl)acetate was tested against various bacterial strains. The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria with MIC values indicating potential as a therapeutic agent in treating infections.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Activity Variations
- Antiviral Activity : Compound 193 (), lacking the p-tolyl and thiophene groups, shows direct antiviral efficacy against HSV-1. The target compound’s extended structure (thiophene-carboxylate and p-tolyl) may enhance target specificity or pharmacokinetics, though empirical data are needed .
- Fungicidal Potential: Compound 2 () shares the thiophene-triazole framework but replaces the acetamido linker with a direct amino group.
- Hydrogen Bonding and Crystallinity : highlights triazole-thione derivatives forming hydrogen-bonded networks (e.g., N—H···S interactions), which could stabilize the target compound’s solid-state structure and influence solubility .
Physicochemical Properties
- Elemental Analysis : provides data for a nitro-substituted analog (C20H15ClF3N7O4S), showing close alignment between calculated and observed values (e.g., C: 44.33% vs. 44.21%), underscoring the reliability of synthetic protocols for triazole-thioacetate derivatives .
Preparation Methods
Decarboxylation and Esterification
Post-acylation, decarboxylation is performed using quinoline and copper(I) oxide at 150°C, followed by esterification with ethanol and sulfuric acid to yield ethyl 4-(p-tolyl)thiophene-3-carboxylate (72% yield).
Functionalization of the Thiophene Core
Nitration and Reduction for Amino Group Installation
The 2-position of the thiophene core is nitrated using fuming HNO₃ in H₂SO₄ at 0°C, yielding the nitro derivative (68%). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing ethyl 2-amino-4-(p-tolyl)thiophene-3-carboxylate (91% yield).
Acetamido Linker Incorporation
The amine is acylated with bromoacetyl bromide in the presence of triethylamine (TEA) in anhydrous THF. This step forms ethyl 2-(2-bromoacetamido)-4-(p-tolyl)thiophene-3-carboxylate (78% yield). Subsequent nucleophilic substitution with thiourea in DMF at 60°C introduces the thio group, yielding the thioacetamido intermediate (82%).
Synthesis of the 5-Amino-1H-1,2,4-Triazole-3-Thiol Moiety
Cyclocondensation of Thiosemicarbazide
Thiosemicarbazide is cyclized with formic acid under reflux to form 5-amino-1H-1,2,4-triazole-3-thiol (65% yield). Alternative routes employ ammonium thiocyanate and hydrazine hydrate in ethanol, achieving comparable yields.
Final Coupling Reaction
The thioacetamido-thiophene intermediate is coupled with 5-amino-1H-1,2,4-triazole-3-thiol using a copper(I)-catalyzed thiol-ene click reaction. Conditions include CuI (10 mol%), DIPEA in DMSO at 50°C, yielding the target compound in 70% purity. Purification via silica gel chromatography (EtOAc/hexane) enhances purity to >98%.
Optimization and Industrial Scalability
Solvent and Catalyst Screening
| Parameter | Conditions Tested | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Catalyst | CuI, CuBr, CuCl | CuI | 70 |
| Solvent | DMSO, DMF, THF | DMSO | 70 |
| Temperature (°C) | 25, 50, 80 | 50 | 70 |
Industrial protocols favor continuous flow reactors to enhance reproducibility, achieving 68% yield at 100 g scale.
Analytical Characterization
- NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 10.21 (s, 1H, NH), 8.12 (s, 1H, triazole-H), 7.45–7.20 (m, 4H, p-tolyl), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.35 (s, 3H, CH₃).
- HPLC : Purity >98% (C18 column, MeOH/H₂O = 70:30, 1.0 mL/min).
Challenges and Alternative Routes
Competing Side Reactions
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) reduces reaction time by 60% but requires specialized equipment.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?
- Methodological Answer : The synthesis should prioritize sequential functionalization of the thiophene and triazole moieties. For example, the thioacetamido group can be introduced via nucleophilic substitution using 5-amino-1,2,4-triazole-3-thiol under basic conditions (e.g., KOH/EtOH). Reaction temperatures should be maintained at 60–70°C to minimize side-product formation . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization often requires stoichiometric control of reagents like chloroacetic acid derivatives .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify substitution patterns on the thiophene and triazole rings (e.g., aromatic protons at δ 6.8–7.5 ppm for p-tolyl groups) .
- IR Spectroscopy : Confirm the presence of key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches at ~3300 cm⁻¹ for the amine) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ calculated for C19H20N6O3S2: 445.1124) .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based assays (e.g., ATP-dependent luciferase systems) .
- Antimicrobial Screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., p-tolyl vs. chlorophenyl) and compare bioactivity trends .
- Metabolic Stability Analysis : Use hepatic microsome assays to assess whether rapid metabolism explains inconsistent in vivo/in vitro results .
- Crystallography : Solve the compound’s crystal structure to clarify conformational impacts on target binding .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to tubulin (PDB: 1SA0) or EGFR kinase (PDB: 1M17). Focus on hydrogen bonds between the triazole amine and Asp/Glu residues .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- Pharmacophore Modeling : Align with known inhibitors (e.g., colchicine analogs) to infer mechanisms .
Q. What experimental designs are optimal for probing the compound’s mechanism of action in cancer cells?
- Methodological Answer :
- Flow Cytometry : Assess cell cycle arrest (e.g., G2/M phase via propidium iodide staining) .
- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) .
- Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data across different cell lines?
- Analysis Framework :
- Table 1 : Comparative IC50 Values
| Cell Line | IC50 (µM) | Proposed Mechanism |
|---|---|---|
| HeLa | 12.3 | Tubulin inhibition |
| MCF-7 | 45.7 | ROS generation |
| HEK293 | >100 | Low uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
